molecular formula C19H18N2O4S2 B11051584 n1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide CAS No. 91374-67-3

n1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide

Cat. No. B11051584
CAS RN: 91374-67-3
M. Wt: 402.5 g/mol
InChI Key: OXWNQQQDHOCNBE-UHFFFAOYSA-N
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Description

N1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide is an organic compound with the molecular formula C19H18N2O4S2. This compound is characterized by the presence of sulfonamide groups, which are known for their significant role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide typically involves the following steps:

    Nitration: The initial step involves the nitration of 4-methylbenzenesulfonamide to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group is then sulfonylated using phenylsulfonyl chloride in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions to introduce halogen atoms.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It serves as a model compound for understanding the behavior of sulfonamide-based drugs.

Medicine

Medically, compounds with sulfonamide groups are known for their antibacterial properties. While this compound itself may not be used directly as a drug, its derivatives could potentially be developed into therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

N1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other sulfonamides

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

properties

CAS RN

91374-67-3

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)-4-methylphenyl]benzenesulfonamide

InChI

InChI=1S/C19H18N2O4S2/c1-15-12-13-18(20-26(22,23)16-8-4-2-5-9-16)19(14-15)21-27(24,25)17-10-6-3-7-11-17/h2-14,20-21H,1H3

InChI Key

OXWNQQQDHOCNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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